(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone
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Overview
Description
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone is a complex organic compound that features a unique combination of a fluorinated benzoxazepine ring and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazepine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The furan moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzoxazepine ring.
Substitution: Halogenation and other substitution reactions can be performed on the benzoxazepine ring to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzoxazepine ring can lead to various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its unique combination of functional groups can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone involves its interaction with specific molecular targets. The fluorinated benzoxazepine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan moiety can also participate in various binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives and furan-containing molecules. Examples include:
- (7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone
- (7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone
Uniqueness
The uniqueness of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone lies in its fluorine substitution, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-12-1-2-13-11(7-12)8-16(4-6-19-13)14(17)10-3-5-18-9-10/h1-3,5,7,9H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYILMLWWZDOZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=COC=C3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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